4-(2-Pyridylazo)resorcinol-Mononatriumsalz-Monohydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

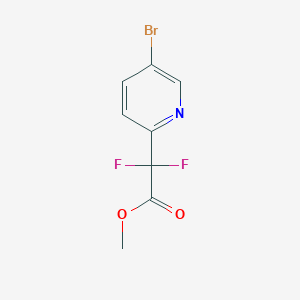

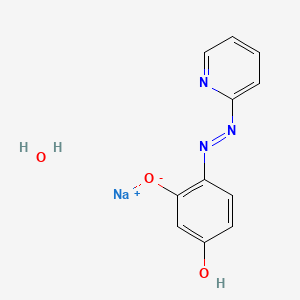

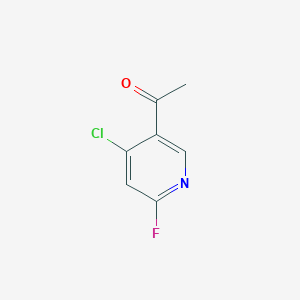

4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE is a chemical compound with the molecular formula C₁₁H₈N₃NaO₂ · xH₂O . It is commonly used as a metallochromic indicator and a chromogenic agent for the quantitative determination of various metal ions . This compound is known for its ability to form protonated complexes with most metal ions, making it valuable in analytical chemistry .

Wissenschaftliche Forschungsanwendungen

4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE has a wide range of scientific research applications:

Analytical Chemistry: It is used as a metallochromic indicator for the quantitative determination of over 50 elements.

Biological Studies: The compound is used in studies involving zinc release from Escherichia coli aspartate transcarbamoylase.

Environmental Analysis: It is employed in cloud point extraction of copper, zinc, cadmium, and nickel in water samples.

Industrial Applications: The compound is used in the chelate titration of aluminum, mercury, lead, and nickel.

Wirkmechanismus

Target of Action

The primary target of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate is metal ions . It forms protonated complexes with most metal ions . It is particularly suitable for the spectrophotometric determination of several metal ions .

Mode of Action

4-(2-Pyridylazo)resorcinol monosodium salt monohydrate interacts with its targets by forming protonated complexes . This interaction results in a change in the color of the solution, making it a useful chromophoric indicator and chromogenic chelator .

Biochemical Pathways

Instead, it is used as a reagent in various biochemical assays to measure the concentration of metal ions .

Result of Action

The primary result of the action of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate is the formation of colored complexes with metal ions . This property is exploited in various biochemical assays for the spectrophotometric determination of metal ions .

Action Environment

The action of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate is influenced by environmental factors such as pH and temperature . The compound is soluble in water and its solubility increases with increasing temperature . The compound is stable under normal storage conditions (+5°C to +30°C) .

Biochemische Analyse

Biochemical Properties

It is known to be soluble in water, with a solubility of 38 g/L

Cellular Effects

It is known to cause skin and eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known to be involved in the biosynthesis of the dinuclear metal cluster at the active sites of the [NiFe]-hydrogenase enzymes

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions, with a storage temperature of 2-30°C

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE typically involves the azo coupling reaction between 2-aminopyridine and resorcinol . The reaction is carried out under acidic conditions, usually with hydrochloric acid, to facilitate the formation of the azo bond. The resulting product is then neutralized with sodium hydroxide to obtain the monosodium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then crystallized and purified to obtain the desired monosodium salt monohydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE undergoes various chemical reactions, including:

Complexation Reactions: It forms complexes with metal ions, which is the basis for its use as a metallochromic indicator.

Substitution Reactions: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.

Common Reagents and Conditions

Complexation Reactions: Common reagents include metal salts such as copper sulfate, zinc chloride, and nickel nitrate.

Substitution Reactions: Reagents such as halogenating agents or nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Pyridylazo)resorcinol: This compound is similar in structure but does not contain the monosodium salt or monohydrate forms.

4-(2-Pyridinylazo)-1,3-dihydroxybenzene: Another similar compound with slight variations in its chemical structure.

Uniqueness

4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE is unique due to its high solubility in water and its ability to form highly stable metal complexes. These properties make it particularly useful in analytical chemistry for the detection and quantification of metal ions .

Eigenschaften

CAS-Nummer |

16593-81-0 |

|---|---|

Molekularformel |

C11H9N3O2.H2O.Na C11H11N3NaO3 |

Molekulargewicht |

256.21 g/mol |

IUPAC-Name |

sodium;3-hydroxy-4-(pyridin-2-yldiazenyl)phenolate;hydrate |

InChI |

InChI=1S/C11H9N3O2.Na.H2O/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;1H2 |

InChI-Schlüssel |

XXFHCOUZBJOISH-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].O.[Na+] |

Kanonische SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.O.[Na] |

Physikalische Beschreibung |

Orange or brown powder; [Alfa Aesar MSDS] |

Herkunft des Produkts |

United States |

Q1: What is the significance of the sodium salt form of 4-(2-Pyridylazo)resorcinol in extraction studies?

A1: The research highlights that the sodium salt form of 4-(2-Pyridylazo)resorcinol (NaPAR) exhibits a stronger affinity towards the synthesized dodecyl derivatives of non-cyclic and cyclic ethers compared to its potassium salt counterpart. This preference for Na-dyes is attributed to the extraction process employed, suggesting a potential influence of the counterion on the extraction efficiency. []

Q2: Can you explain the role of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate in the context of solvent extraction?

A2: 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate acts as an anionic dye in solvent extraction studies. [] Researchers investigate its interaction with various synthesized ligands to assess their extraction capabilities. Essentially, the dye serves as a model compound to evaluate the effectiveness of new extraction agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)